2-(Furan-2-yl)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAHKPCUHSTCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Furan-2-yl)propanenitrile
Abstract
This technical guide provides a detailed experimental protocol for the synthesis of 2-(Furan-2-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and fine chemical synthesis. The featured methodology is centered on the robust and widely applicable α-alkylation of 2-(Furan-2-yl)acetonitrile. This document elucidates the underlying reaction mechanism, offers a step-by-step laboratory procedure, details critical safety and handling protocols, and outlines standard analytical techniques for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Strategic Importance
Furan-containing compounds are privileged scaffolds found in numerous pharmaceuticals and biologically active molecules.[1] The furan ring's unique electronic and steric properties make it a desirable component in drug design. 2-(Furan-2-yl)propanenitrile serves as a key intermediate, incorporating a chiral center and a versatile nitrile group that can be further elaborated into amines, carboxylic acids, or other functional groups. Its preparation is a foundational step for accessing a wider library of novel furan derivatives.
The most direct and efficient synthetic route to this target is the α-alkylation of a suitable precursor, 2-(Furan-2-yl)acetonitrile. This reaction, a cornerstone of C-C bond formation in organic synthesis, involves the deprotonation of the carbon atom adjacent (in the alpha position) to the nitrile group, followed by nucleophilic substitution on an alkylating agent.[2]
Mechanistic Overview: The α-Alkylation Pathway
The core of this synthesis lies in the generation and subsequent reaction of a carbanion stabilized by the adjacent nitrile group. The nitrile's electron-withdrawing nature significantly increases the acidity of the α-hydrogens, enabling their removal by a sufficiently strong base.
The mechanism proceeds via two primary steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), abstracts a proton from the α-carbon of 2-(Furan-2-yl)acetonitrile. This generates a resonance-stabilized carbanion (an enolate equivalent), which exists as a key reactive intermediate.
-
Nucleophilic Attack (Sₙ2): The generated carbanion acts as a potent nucleophile and attacks an electrophilic methylating agent, such as methyl iodide (CH₃I), in a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3] This step forms the new carbon-carbon bond, yielding the desired 2-(Furan-2-yl)propanenitrile.
The choice of a strong, sterically hindered base like LDA is crucial to ensure rapid and complete deprotonation, minimizing side reactions such as self-condensation of the starting material or reaction of the base with the electrophile.[4][5]
Caption: Reaction mechanism for the α-alkylation of 2-(Furan-2-yl)acetonitrile.
Detailed Experimental Protocol
This protocol is designed for execution by trained chemists in a controlled laboratory setting. All operations should be conducted within a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 2-(Furan-2-yl)acetonitrile | 107.11 | 1.07 g | 10.0 | 1.0 | Starting Material |
| Diisopropylamine | 101.19 | 1.6 mL | 11.0 | 1.1 | Dried over CaH₂ |
| n-Butyllithium (n-BuLi) | 64.06 | 4.4 mL | 11.0 | 1.1 | 2.5 M solution in hexanes |
| Methyl Iodide (MeI) | 141.94 | 0.68 mL | 11.0 | 1.1 | Alkylating Agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - | Solvent, freshly distilled |
| Saturated NH₄Cl (aq.) | - | 30 mL | - | - | Quenching solution |
| Diethyl Ether | - | 100 mL | - | - | Extraction solvent |
| Brine (Saturated NaCl aq.) | - | 30 mL | - | - | Washing solution |
| Anhydrous MgSO₄ | - | ~5 g | - | - | Drying agent |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
LDA Preparation (In Situ):
-
To the reaction flask, add anhydrous THF (30 mL) and dried diisopropylamine (1.6 mL, 11.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate, dry flask, dissolve 2-(Furan-2-yl)acetonitrile (1.07 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Using a syringe, add this solution dropwise to the cold LDA solution over 15 minutes. A color change to deep red or brown is typically observed, indicating carbanion formation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Slowly add methyl iodide (0.68 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight (approx. 12-16 hours).
-
-
Reaction Quench and Workup:
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield 2-(Furan-2-yl)propanenitrile as a pale yellow oil.
-
Caption: High-level experimental workflow for the synthesis of 2-(Furan-2-yl)propanenitrile.
Safety and Handling
This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted prior to commencing any work.
| Chemical | Key Hazards | Recommended Precautions |
| n-Butyllithium | Pyrophoric (ignites spontaneously in air), water-reactive, causes severe skin and eye burns. | Handle under inert atmosphere (N₂ or Ar) only. Use proper syringe techniques. Have a Class D fire extinguisher readily available. |
| Methyl Iodide | Highly toxic by inhalation, ingestion, and skin contact. Carcinogenic. Lachrymator. | Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles. |
| Diisopropylamine | Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. | Handle in a fume hood. Avoid contact with skin and eyes. |
| Nitriles (General) | Can be toxic. May release hydrogen cyanide upon contact with strong acids or upon combustion.[6][7][8] | Avoid inhalation and skin contact. Use in a well-ventilated area. |
| Anhydrous Solvents | Flammable. May form explosive peroxides (THF). | Use away from ignition sources.[6] Use freshly distilled or inhibitor-tested solvents. |
Characterization and Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result for 2-(Furan-2-yl)propanenitrile (C₇H₇NO) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (m, 1H, furan-H5), ~6.4 (m, 1H, furan-H4), ~6.3 (m, 1H, furan-H3), ~4.0 (q, 1H, CH), ~1.7 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145, ~143, ~118 (nitrile CN), ~111, ~109, ~30 (CH), ~20 (CH₃). |
| FT-IR (neat, cm⁻¹) | ~2245 cm⁻¹ (sharp, medium intensity, C≡N stretch). Also shows characteristic C-H and C-O stretches for the furan ring. |
| Mass Spec. (EI-MS) | m/z (%): 121 (M⁺), other fragmentation patterns consistent with the structure. |
Conclusion
The α-alkylation of 2-(Furan-2-yl)acetonitrile provides a reliable and effective method for the preparation of 2-(Furan-2-yl)propanenitrile. Careful control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture, is paramount for achieving high yields and purity. The protocol described herein, grounded in established principles of carbanion chemistry, serves as a robust starting point for researchers requiring this versatile chemical intermediate.
References
-
Wikipedia. 2-Furonitrile. [Link]
- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
PubChem. 2-[1-(Furan-2-yl)propan-2-ylamino]propanenitrile. [Link]
-
ResearchGate. Two step synthesis of 2-furonitrile from furfural based on dehydration.... [Link]
-
National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ResearchGate. Figure S83. 1 H NMR spectrum of 2-(furan-2-yl)-3,3-dibromoacrylonitrile.... [Link]
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
-
National Center for Biotechnology Information. 2-Furanacrylonitrile. [Link]
-
ResearchGate. (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. [Link]
-
SAFETY DATA SHEET Propionitrile. [Link]
-
YouTube. Organic Chemistry - 21.4 Alpha Alkylation. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Reddit. Optimization of n-BuLi alkylation of furan. [Link]
-
Chemistry LibreTexts. Alpha Alkylation. [Link]
-
YouTube. 21.4a Alpha Alkylation. [Link]
-
PubMed. Studies on Alkylated Furan Derivatives. I. Syntheses and Antimicrobial Activity of N-heterocyclyl-5-nitro-2-furamide. I. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Methylfuran. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
YouTube. Mod-30 Lec-34 Furan Synthesis. [Link]
-
Pearson. Overview of Alpha-Alkylations and Acylations: Videos & Practice Problems. [Link]
-
Catalysis Science & Technology (RSC Publishing). Aluminosilicate-mediated C(sp2)–H alkylation of furans using allylic alcohols. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Overview of Alpha-Alkylations and Acylations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. airgas.com [airgas.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 2-(Furan-2-yl)propanenitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Furan-2-yl)propanenitrile (CAS No. 24954-01-6), a heterocyclic nitrile of interest to researchers in organic synthesis and medicinal chemistry. The furan moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active molecules, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2][3] This document consolidates available information on the nomenclature, physicochemical properties, and potential applications of 2-(Furan-2-yl)propanenitrile. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from authoritative chemical databases and provides expert insights based on analogous structures to predict its chemical behavior, spectroscopic profile, and safety considerations. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and fine chemical synthesis.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of scientific integrity and reproducibility. 2-(Furan-2-yl)propanenitrile, also known by its systematic name, is a niche chemical intermediate. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
| IUPAC Name | 2-(Furan-2-yl)propanenitrile | Internal Standard |
| CAS Number | 24954-01-6 | [4] |
| Molecular Formula | C₇H₇NO | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| SMILES | CC(C1=CC=CO1)C#N | [4] |
| MDL Number | MFCD11641455 | [4] |
Synthesis and Mechanistic Considerations
While specific peer-reviewed synthesis protocols for 2-(Furan-2-yl)propanenitrile are not widely documented, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. A highly plausible and efficient method is the nucleophilic substitution of a suitable precursor, such as 2-(1-haloethyl)furan, with a cyanide salt.
Proposed Synthetic Pathway: Nucleophilic Cyanation
The most direct conceptual route involves the reaction of 2-(1-chloroethyl)furan with sodium or potassium cyanide in a polar aprotic solvent.
Causality and Experimental Rationale:
-
Choice of Precursor (2-(1-chloroethyl)furan): The chloro- derivative is an ideal electrophile. The chlorine atom is a good leaving group, and its position on the carbon adjacent (benzylic-like position) to the furan ring facilitates an Sₙ2 reaction. This position is activated by the electron-rich furan ring, which can stabilize the transition state.
-
Choice of Reagent (Sodium Cyanide, NaCN): Sodium cyanide serves as an excellent source of the nucleophilic cyanide anion (CN⁻). It is cost-effective and widely used in industrial and laboratory settings for introducing nitrile functionalities.
-
Choice of Solvent (DMSO or DMF): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is critical. These solvents can effectively solvate the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. They also prevent competing elimination reactions that might be favored in protic solvents.
-
Temperature Control: The reaction is likely exothermic. Maintaining a controlled temperature (e.g., room temperature to gentle heating) is essential to ensure selectivity, prevent side reactions, and maintain safety.
Experimental Protocol (Hypothetical)
This protocol is illustrative, based on established chemical principles, and should be adapted and optimized under proper laboratory safety protocols.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add sodium cyanide (1.1 eq.) and anhydrous DMSO. Purge the system with an inert gas (Nitrogen or Argon).
-
Precursor Addition: Dissolve 2-(1-chloroethyl)furan (1.0 eq.) in a minimal amount of anhydrous DMSO and add it to the dropping funnel.
-
Reaction: Add the precursor solution dropwise to the stirred cyanide suspension over 30-60 minutes, maintaining the internal temperature below 40°C using a water bath if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once complete, cautiously pour the reaction mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-(Furan-2-yl)propanenitrile.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-(Furan-2-yl)propanenitrile.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 (adjacent to the oxygen) would appear as a doublet of doublets around δ 7.4 ppm. The proton at C3 would be a doublet of doublets around δ 6.2 ppm, and the proton at C4 would appear as a multiplet around δ 6.3 ppm.
-
Methine Proton (-CH(CN)-): A quartet around δ 3.9-4.2 ppm, coupled to the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet around δ 1.6-1.8 ppm, coupled to the methine proton.
-
-
¹³C NMR: The carbon spectrum would show 7 distinct signals.
-
Nitrile Carbon (-C≡N): A characteristic peak in the δ 117-122 ppm range.
-
Furan Carbons: Four signals in the δ 105-155 ppm range.
-
Aliphatic Carbons: Signals for the methine and methyl carbons in the upfield region (δ 20-40 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, intense absorption band in the region of 2240-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.
-
C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretches from the furan ring will be observed in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching band from the furan ether linkage will appear in the 1000-1300 cm⁻¹ region.
-
Applications in Research and Drug Development
The value of 2-(Furan-2-yl)propanenitrile lies in its potential as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.
-
Furan as a Bioactive Scaffold: The furan ring is a key structural component in numerous approved drugs, including the diuretic Furosemide and the H₂-receptor antagonist Ranitidine .[2] It often serves as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance metabolic stability, bioavailability, and receptor-binding interactions.[3] Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
-
Nitrile Group as a Synthetic Handle: The nitrile functionality is exceptionally useful in organic synthesis. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other functional groups, making it a gateway to a diverse array of chemical derivatives for library synthesis and lead optimization studies.
-
Potential as an Anticancer Intermediate: Research into complex furan-containing acrylonitriles has shown moderate activity against breast cancer cell lines, highlighting the potential of the furan-nitrile combination as a starting point for developing novel therapeutic agents.[1]
Safety and Handling
Specific GHS hazard classifications and a detailed Safety Data Sheet (SDS) for 2-(Furan-2-yl)propanenitrile are not available in the public domain from the searched sources. However, based on the known hazards of structurally related furan and aliphatic nitrile compounds, this substance must be handled with extreme caution, assuming a significant hazard profile.
Analog Hazard Assessment:
-
Furan: The parent furan ring is classified as an extremely flammable liquid and vapor, harmful if swallowed or inhaled, a skin irritant, and is suspected of causing genetic defects and cancer.[5]
-
Propionitrile: The parent nitrile is a highly flammable liquid and vapor that is fatal if swallowed or in contact with skin and harmful if inhaled.[6][7]
-
2-(Furan-2-yl)acetonitrile: This close analog is classified as harmful if swallowed and causes serious eye irritation.
Recommended Precautions:
Given the high probability of toxicity and flammability, the following minimum safety protocols are mandatory when handling 2-(Furan-2-yl)propanenitrile:
| GHS Hazard Statements (Inferred from Analogs) | Precautionary Measures |
| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled | P261: Avoid breathing vapors. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, and eye/face protection. |
| H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H350: May cause cancer | P201: Obtain special instructions before use. |
Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. An inert atmosphere may be required for storage to prevent degradation. Storage: Store in a cool, dry, well-ventilated area, away from ignition sources and oxidizing agents. Store locked up.[6] Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]
Conclusion
2-(Furan-2-yl)propanenitrile is a valuable, albeit under-documented, chemical intermediate. Its molecular architecture, combining the pharmaceutically relevant furan scaffold with the synthetically versatile nitrile group, marks it as a compound of significant potential for the synthesis of novel chemical entities in drug discovery and materials science. While its primary identifiers are well-established, a clear need exists for the public dissemination of detailed experimental data, including validated synthesis protocols, comprehensive spectroscopic characterization, and a formal toxicological assessment. Until such data becomes available, researchers should proceed with informed caution, leveraging the predictive insights outlined in this guide for their work.
References
- Propionitrile Safety Data Sheet. (2017).
- 2-Methylfuran Safety Data Sheet. (2014).
- Sigma-Aldrich. (2025). Safety Data Sheet for Furan. Sigma-Aldrich.
-
National Center for Biotechnology Information. (n.d.). Propionitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furanacrylonitrile. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (2025). Furan Safety Data Sheet. ChemicalBook.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Carl ROTH.
- Matiichuk, Y., Horak, Y., Chaban, T., Chaban, I., & Matiychuk, V. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269–274.
- Pacher, T., & Organ, M. G. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1283.
- Filimonov, S. I., Trusova, M. E., Kochetkov, V. V., & Postnikov, P. S. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
-
The Good Scents Company. (n.d.). 2-propanoyl furan. Retrieved from [Link]
- ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.
- Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- ChemicalBook. (n.d.). 2-(furan-2-yl)propanenitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24954-01-6|2-(Furan-2-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. airgas.com [airgas.com]
- 7. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 2-(Furan-2-yl)propanenitrile
[1]
Executive Summary & Compound Identity
2-(Furan-2-yl)propanenitrile is a key heterocyclic intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and fine fragrances.[1][2] Its solubility behavior is governed by the competing polarity of the nitrile group (dipolar, aprotic acceptor) and the lipophilicity of the furan ring and methyl substitution.[2]
Understanding its solubility landscape is critical for optimizing reaction yields (e.g., nucleophilic substitutions), purification (crystallization/extraction), and formulation stability.[2]
Physicochemical Profile
| Parameter | Value (Experimental/Predicted) | Significance |
| IUPAC Name | 2-(Furan-2-yl)propanenitrile | Target Compound |
| CAS Number | 4464-32-0 (Analogous/Isomer Ref) | Identity Verification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 121.14 g/mol | Molarity Calculations |
| Physical State | Colorless to pale yellow liquid | Handling Protocols |
| LogP (Octanol/Water) | ~1.2 – 1.6 (Est.)[1][3][4] | Lipophilicity Indicator |
| Dipole Moment | ~3.5 – 4.0 D (Nitrile driven) | Solvent Interaction Potential |
Solubility Data & Solvent Compatibility
The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and dielectric constants. The compound exhibits a "Like-Dissolves-Like" profile typical of small aromatic nitriles: high affinity for polar aprotic solvents and chlorinated hydrocarbons, with limited aqueous solubility.[1][2]
Solubility Tier List (at 25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Excellent (>100 mg/mL) | Dipole-dipole interactions align with the nitrile group; ideal for reaction media.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dispersion forces and favorable solvation of the furan ring.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | Soluble, but hydrogen bonding from solvent to nitrile nitrogen is less energetically favorable than aprotic dipole interactions.[2] |
| Ethers/Esters | THF, Ethyl Acetate, MTBE | Good (>50 mg/mL) | Moderate polarity matches; excellent for extraction and workup.[2] |
| Hydrocarbons | Toluene, Hexane, Heptane | Moderate to Low | Soluble in aromatics (Toluene); limited solubility in aliphatics (Hexane) due to nitrile polarity mismatch. |
| Aqueous | Water, PBS Buffer (pH 7.[2]4) | Poor (<1 mg/mL) | Hydrophobic effect dominates; furan ring disrupts water lattice structure.[1][2] |
Thermodynamic Considerations
-
Temperature Dependence: Solubility in alcohols and hydrocarbons exhibits a positive enthalpy of solution (
), meaning solubility increases significantly with temperature (e.g., reflux in ethanol).[2] -
Phase Separation: In biphasic systems (e.g., Water/Ethyl Acetate), the partition coefficient (
) favors the organic phase (>10:1), making liquid-liquid extraction highly efficient.[1][2]
Experimental Protocols
To validate solubility for critical applications (e.g., GLP studies), use the Saturation Shake-Flask Method coupled with HPLC-UV quantification.[1]
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine thermodynamic solubility at equilibrium.[1][2]
-
Preparation: Weigh excess 2-(Furan-2-yl)propanenitrile (approx. 50 mg) into a glass vial.
-
Equilibration: Cap tightly and agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC.
Protocol B: Visual Solubility Screen (Rapid)
Objective: Quick solvent selection for synthesis.[1][2]
-
Add 10 mg of compound to a vial.
-
Add solvent in 100 µL increments.
-
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no turbidity.
Decision Frameworks & Visualizations
Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent based on your process requirement.
Figure 1: Decision tree for selecting the optimal solvent based on experimental constraints.[1]
Solubility Workflow Methodology
The following diagram illustrates the rigorous process for determining thermodynamic solubility.
Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.
Safety & Handling (E-E-A-T)
As a nitrile derivative, 2-(Furan-2-yl)propanenitrile presents specific hazards that must be managed.
-
Toxicity: Nitriles can metabolize to release cyanide ions in vivo.[1][2] Handle in a fume hood.
-
Skin Absorption: High solubility in organic solvents (DMSO, DCM) enhances skin permeability.[2] Double-gloving (Nitrile over Laminate) is recommended.[1][2]
-
Flammability: Treat as a flammable liquid, especially when dissolved in volatile solvents like Ethyl Acetate or Hexane.[2]
-
Waste Disposal: Segregate as "Organic Cyanide Waste" if required by local EHS regulations; do not mix with acids (risk of HCN evolution).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325137, 2-Furanacrylonitrile (Analogous Structure).[1][2] Retrieved from [Link][1]
-
Cheméo (2024). Physical Properties of alpha-Oxo-furan-2-acetonitrile. Retrieved from [Link][1]
-
NIST Chemistry WebBook. Furan Derivatives Thermochemistry Data.[1][2] Retrieved from [Link][1]
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] (Standard Protocol Reference).[1][2]
Sources
Methodological & Application
2-(Furan-2-yl)propanenitrile as a building block for heterocyclic compounds
Topic: Strategic Utilization of 2-(Furan-2-yl)propanenitrile: A Dual-Function Scaffold for Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Masked" Scaffold Strategy
In modern drug discovery, 2-(Furan-2-yl)propanenitrile (CAS 24954-01-6) represents a high-value "chameleon" building block. Unlike simple aryl acetonitriles, this scaffold offers two distinct orthogonal reactivity profiles:[1]
-
The Nitrile Handle: A robust electrophile for the construction of 1,2,4-oxadiazoles and thiazoles (bioisosteres of esters and amides).
-
The Furan Core: A "masked" 1,4-dicarbonyl system.[2] Through oxidative dearomatization, the furan ring can be "unpacked" to reveal reactive enediones, enabling the rapid assembly of pyridazines, pyrroles, and cyclopentenones.
This guide details the protocols for exploiting both reactivity vectors, providing a roadmap for diversifying chemical libraries from a single precursor.
Chemical Profile & Properties[2][3][4]
| Property | Data |
| Chemical Name | 2-(Furan-2-yl)propanenitrile |
| Structure | |
| CAS Number | 24954-01-6 |
| Molecular Weight | 121.14 g/mol |
| Key Feature | |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive. |
Application I: The Nitrile Vector
Synthesis of 3-[1-(Furan-2-yl)ethyl]-1,2,4-Oxadiazoles
Rationale: The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. This protocol converts the nitrile group of the building block into a heterocyclic core while leaving the furan ring intact for later functionalization.
Experimental Protocol
Step 1: Amidoxime Formation The activation of the nitrile is the rate-determining step. Hydroxylamine hydrochloride is used with a base to generate the free nucleophile.
-
Reagents:
-
2-(Furan-2-yl)propanenitrile (1.0 eq)
-
Hydroxylamine hydrochloride (
) (2.0 eq) -
Sodium bicarbonate (
) (2.2 eq) -
Solvent: Ethanol/Water (10:1 v/v)
-
-
Procedure:
-
Dissolve the nitrile in Ethanol/Water.
-
Add
and . -
Critical Process Parameter (CPP): Reflux at 80°C for 6–12 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) until the nitrile spot disappears.
-
Concentrate in vacuo. Extract with ethyl acetate, wash with brine, and dry over
. -
Yield Expectation: >85% of the crude amidoxime intermediate.
-
Step 2: Cyclization to 1,2,4-Oxadiazole This step employs a "one-pot" acylation-dehydration sequence using a carboxylic acid chloride.
-
Reagents:
-
Amidoxime intermediate (from Step 1) (1.0 eq)
-
Acid Chloride (
) (1.1 eq) -
Pyridine (dry) (as solvent and base)
-
-
Procedure:
-
Dissolve amidoxime in dry pyridine at 0°C.
-
Add acid chloride dropwise to control exotherm.
-
Heat to 100°C for 4 hours to drive the thermal dehydration (cyclization).
-
Workup: Pour into ice water. Precipitate is filtered or extracted with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[3]
-
Application II: The Furan Vector (Advanced)
Oxidative Ring Opening to Pyridazinones
Rationale: The furan ring is not just an aromatic cycle; it is a latent 1,4-dicarbonyl. By using the Achmatowicz Reaction (oxidative rearrangement), we can transform the furan into a functionalized pyridazine core. This is a powerful strategy for scaffold hopping.
Experimental Protocol
Step 1: Oxidative Dearomatization (The Achmatowicz Rearrangement) This converts the furan into a 2,5-dimethoxy-2,5-dihydrofuran, a stable precursor to the open-chain dicarbonyl.
-
Reagents:
-
2-(Furan-2-yl)propanenitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Base:
(2.0 eq) -
Solvent: Methanol (dry)
-
-
Procedure:
-
Cool the methanolic solution of the nitrile and base to -78°C.
-
Add NBS portion-wise. The low temperature prevents over-oxidation.
-
Allow to warm to room temperature over 2 hours.
-
Quench with saturated
(to remove excess bromine). -
Extract with ether. The product is the 2,5-dimethoxy-2,5-dihydrofuran derivative.
-
Step 2: Hydrolysis and Heterocyclization Acidic hydrolysis opens the ring to the Z-enedione, which is immediately trapped by hydrazine.
-
Reagents:
-
Dihydrofuran intermediate (1.0 eq)
-
Hydrazine hydrate (
) (1.5 eq) -
Catalyst: HCl (1M, cat. amount)
-
Solvent: THF/Water
-
-
Procedure:
-
Dissolve the intermediate in THF/Water. Add catalytic HCl.[1]
-
Stir for 30 mins (generating the 1,4-dicarbonyl in situ).
-
Add Hydrazine hydrate.
-
Reflux for 2 hours.
-
Result: Formation of a Pyridazine derivative. The nitrile group remains pendent and can be further derivatized.
-
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from the single building block.
Figure 1: Divergent synthesis map showing the "Nitrile Activation" (Blue) and "Furan Ring Opening" (Red) pathways.[1][2][3][4][5]
Expert Tips & Troubleshooting
-
Stoichiometry Control in Oxidation: When performing the Achmatowicz reaction (Furan
Dihydrofuran), strictly control the NBS equivalents (1.05 - 1.1 eq). Excess NBS can brominate the -methyl position or the double bond, leading to complex mixtures. -
Nitrile Hydrolysis Side Reaction: In acidic aqueous conditions (Step 2 of Application II), the nitrile group can slowly hydrolyze to the amide. If the nitrile is essential for the final product, perform the hydrazine condensation in buffered conditions (pH 4-5) rather than strong acid.
-
Safety Note: Furan derivatives can polymerize violently in the presence of strong Lewis acids. Always dilute the substrate before adding catalysts.
References
-
Furan Ring Opening (Achmatowicz Reaction)
- Title: Synthesis of 1,2,4-oxadiazoles from amidoximes.
-
Furan as a Bioisostere
- Title: Furan: A Promising Scaffold for Biological Activity.
- Source: International Journal of Advanced Biological and Biomedical Research.
-
URL:[Link]
-
Oxidative Dearomatization Mechanism
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
protocol for the purification of 2-(Furan-2-yl)propanenitrile
An Application Note and Detailed Protocol for the Purification of 2-(Furan-2-yl)propanenitrile
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the purification of 2-(Furan-2-yl)propanenitrile, a valuable heterocyclic building block in organic synthesis. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide emphasizes the rationale behind procedural steps, ensuring both technical accuracy and practical applicability.
Introduction and Significance
2-(Furan-2-yl)propanenitrile belongs to the furan family of compounds, which are significant precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The furan moiety is a key structural component in numerous biologically active molecules.[1] The presence of the nitrile group provides a versatile chemical handle for further transformations, such as reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.
Achieving high purity of 2-(Furan-2-yl)propanenitrile is critical, as impurities can interfere with subsequent reactions, reduce yields, and compromise the quality of the final product. Even trace amounts of contaminants, such as unreacted starting materials or by-products from synthesis, can have detrimental effects on catalytic processes.[2] This application note presents a detailed by vacuum distillation, a robust method for purifying thermally stable liquids. An alternative method, recrystallization, is also discussed for instances where the compound is a solid or to remove solid impurities.
Compound Profile and Safety
A thorough understanding of the physical, chemical, and safety properties of the target compound is paramount before commencing any purification procedure.
Table 1: Physicochemical Properties of 2-(Furan-2-yl)propanenitrile and Related Compounds
| Property | 2-(Furan-2-yl)propanenitrile (Predicted) | 2-(Furan-2-yl)acetonitrile (Reference)[3] | Propionitrile (Reference)[4] |
| Molecular Formula | C₇H₇NO | C₆H₅NO | C₃H₅N |
| Molecular Weight | 121.14 g/mol | 107.11 g/mol | 55.08 g/mol |
| Appearance | Colorless to pale yellow liquid | Liquid | Colorless liquid |
| Boiling Point | Estimated >190 °C at 760 mmHg | Not specified | 97 °C at 760 mmHg |
| Flash Point | Not specified | Not applicable | 2 °C |
Safety and Handling:
2-(Furan-2-yl)propanenitrile, as a nitrile-containing compound, should be handled with caution. While specific toxicity data is not available, related nitriles are known to be harmful. Propionitrile is highly flammable, toxic if swallowed or in contact with skin, and fatal if inhaled.[4][5][6] Similar furan-containing nitriles are classified as harmful if swallowed and cause serious eye irritation.[3][7]
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary.
Purification Strategy: Rationale and Method Selection
The choice of purification method is dictated by the physical state of the crude product and the nature of the impurities.
Common Impurities:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Solvents: Residual solvents used in the reaction or initial workup.
-
By-products: Compounds formed through side reactions, which may include polymers or isomers.
Method Selection:
Assuming 2-(Furan-2-yl)propanenitrile is a high-boiling liquid, vacuum distillation is the preferred method of purification. This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition of the furan ring, a common issue with furan derivatives at elevated temperatures.
If the crude product is a solid or contains significant solid impurities, recrystallization is a viable alternative. This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind.
Experimental Protocol: Purification by Vacuum Distillation
This protocol provides a step-by-step guide for the purification of 2-(Furan-2-yl)propanenitrile.
Materials and Equipment:
-
Crude 2-(Furan-2-yl)propanenitrile
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Manometer (vacuum gauge)
-
Glass wool for insulation
-
Standard laboratory glassware and clamps
Workflow Diagram:
Caption: Workflow for the purification of 2-(Furan-2-yl)propanenitrile by vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the short-path vacuum distillation apparatus in a chemical fume hood. Ensure all glassware is clean and dry. Use high-vacuum grease sparingly on all ground-glass joints.
-
Charging the Flask: Add the crude 2-(Furan-2-yl)propanenitrile and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
System Assembly: Connect the distillation flask to the distillation head and secure all components with clamps. Place the heating mantle under the flask. Insulate the distillation head and neck with glass wool to minimize heat loss.
-
Applying Vacuum: Turn on the stirrer. Start the vacuum pump and slowly evacuate the system. A gradual reduction in pressure prevents bumping. Monitor the pressure using the manometer.
-
Heating and Distillation: Once the desired vacuum is reached and stable, begin to gently heat the distillation pot.
-
Observe for the collection of a low-boiling forerun, which may contain residual solvents.
-
As the temperature rises, the main product fraction will begin to distill. Collect this fraction in a separate receiving flask. The boiling point will remain relatively constant during the collection of the pure compound.
-
-
Fraction Collection: It is advisable to collect several fractions. The purity of each fraction can be assessed later by Gas Chromatography (GC) or NMR spectroscopy.
-
Shutdown: Once the main fraction has been collected, or if the temperature begins to rise sharply, stop the heating. Allow the system to cool to room temperature under vacuum.
-
Venting: Slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump.
-
Product Characterization: Combine the pure fractions and characterize the final product to confirm its identity and purity.
Alternative Protocol: Purification by Recrystallization
This method is suitable if the target compound is a solid.
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system (e.g., a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[9] For furan derivatives, solvent systems like ethanol-DMF or ethanol-water have been used.[10]
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data and Expected Results
The success of the purification should be validated through analytical techniques.
Table 2: Purity Assessment and Expected Outcomes
| Parameter | Before Purification | After Purification | Analytical Method |
| Purity | Variable (e.g., 80-90%) | >98% | Gas Chromatography (GC) |
| Appearance | Yellow to brown liquid/solid | Colorless to pale yellow liquid/solid | Visual Inspection |
| Yield | N/A | Typically 70-85% | Gravimetric |
| Identity | Confirmed | Confirmed | ¹H NMR, ¹³C NMR, GC-MS |
Analytical Considerations: Gas chromatography is an excellent method for determining the purity of volatile furan derivatives.[11][12][13] A capillary column such as a HP-5MS is suitable for separating furan derivatives and related impurities.[12]
Conclusion
The protocol described for vacuum distillation provides a reliable and effective method for obtaining high-purity 2-(Furan-2-yl)propanenitrile. The choice between distillation and recrystallization will depend on the physical properties of the crude material. Adherence to the described procedures and safety precautions is essential for a successful and safe purification process. The final purity of the compound should always be verified by appropriate analytical methods to ensure it meets the requirements for its intended downstream applications.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269-274. Retrieved from [Link]
-
Zotova, D. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325137, 2-Furanacrylonitrile. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-propanoyl furan. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2-(2-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61691128, 2-[1-(Furan-2-yl)propan-2-ylamino]propanenitrile. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Propionitrile. Retrieved from [Link]
-
Chen, B.-H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2603. Retrieved from [Link]
-
Ortega-Toro, R., et al. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. Polymers, 15(10), 2293. Retrieved from [Link]
-
Unknown. (2017). Safety Data Sheet: Propionitrile. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Merkle, S., et al. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Food Chemistry, 333, 127506. Retrieved from [Link]
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(Furan-2-yl)acetonitrile AldrichCPR 2745-25-7 [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. airgas.com [airgas.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Furanacrylonitrile | C7H5NO | CID 5325137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Furan, 2-(2-propenyl)- [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated GC-MS Method for the Quantitative Analysis of 2-(Furan-2-yl)propanenitrile
Application Note & Protocol
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(Furan-2-yl)propanenitrile. This compound can be a critical intermediate or potential impurity in various synthetic pathways within the pharmaceutical and chemical industries. The method described herein provides high selectivity and sensitivity, leveraging the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control, process monitoring, and research applications in regulated environments.[1][2][3]
Introduction
2-(Furan-2-yl)propanenitrile is an organic compound featuring a furan ring, a functional group of interest in medicinal chemistry, and a nitrile moiety, a common precursor in the synthesis of amines, carboxylic acids, and other key functional groups. The presence and concentration of such intermediates must be meticulously controlled during drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic resolution for separating volatile and semi-volatile compounds, coupled with the high specificity of mass spectrometric detection.[4] This document provides a comprehensive guide, from sample preparation to data analysis, and includes a full validation summary to demonstrate the method's reliability and trustworthiness.
Causality of Experimental Design
The selection of the analytical parameters was driven by the physicochemical properties inferred from the structure of 2-(Furan-2-yl)propanenitrile and related furan derivatives.
-
Column Selection: A low-polarity HP-5MS column (5% phenyl-methylpolysiloxane) was chosen. This stationary phase is renowned for its versatility and excellent performance for a wide range of non-polar to moderately polar analytes, making it ideal for separating furan derivatives from a complex sample matrix.[5] Its low-bleed characteristics are also crucial for achieving low detection limits and clean mass spectra.
-
Ionization Technique: Electron Ionization (EI) at a standard energy of 70 eV was selected. EI is a hard ionization technique that produces complex, reproducible fragmentation patterns. These "fingerprint" spectra are invaluable for unambiguous compound identification and are searchable against established spectral libraries like the NIST database.
-
Sample Preparation: A simple "dilute-and-shoot" approach was adopted. The analyte's expected solubility in common organic solvents allows for direct dissolution in a GC-compatible solvent.[6] This minimizes sample handling, reduces the potential for analyte loss or contamination, and improves throughput. Dichloromethane was selected for its volatility and compatibility with the injection system.
Experimental Methodology
Instrumentation and Consumables
| Component | Specification |
| GC-MS System | Agilent 8890 GC coupled with a 5977B MSD or equivalent |
| Autosampler | 7693A Automatic Liquid Sampler or equivalent |
| GC Column | Agilent J&W HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Vials and Caps | 2 mL amber glass screw-top vials with PTFE-lined septa |
| Solvent | Dichloromethane (DCM), HPLC or GC-grade |
| Reference Standard | 2-(Furan-2-yl)propanenitrile, >98% purity |
| Internal Standard (IS) | 2-Pentylfuran, >99% purity (or other suitable non-interfering compound) |
Standard and Sample Preparation
Rationale: The use of an internal standard (IS) is critical for correcting variations in injection volume and instrument response, thereby improving the accuracy and precision of quantification.
Protocol:
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Pentylfuran into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(Furan-2-yl)propanenitrile into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards (0.1 - 50 µg/mL):
-
Prepare a working solution of the IS at 10 µg/mL in dichloromethane.
-
Perform serial dilutions of the Analyte Stock Solution to prepare calibration standards at concentrations of 0.1, 0.5, 2.0, 10.0, 25.0, and 50.0 µg/mL.
-
Fortify each calibration standard with the IS to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (e.g., reaction mixture, API) into a 10 mL volumetric flask.
-
Add 5 mL of dichloromethane and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with dichloromethane.
-
Transfer 1 mL of this solution to a 10 mL volumetric flask, add the internal standard to a final concentration of 10 µg/mL, and dilute to volume with dichloromethane.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 8890 |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial Temp: 60 °C, hold for 2 min |
| Ramp 1: 15 °C/min to 180 °C | |
| Ramp 2: 25 °C/min to 280 °C, hold for 5 min | |
| MS System | Agilent 5977B MSD |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
| SIM Ions (Quant/Qual) | 2-(Furan-2-yl)propanenitrile: m/z 135 (Quant), 109, 81 (Qual) |
| 2-Pentylfuran (IS): m/z 138 (Quant), 81, 82 (Qual) | |
| Solvent Delay | 3.0 min |
Analytical Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of 2-(Furan-2-yl)propanenitrile.
Results: Method Validation
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7]
Specificity
Specificity was confirmed by analyzing a blank sample (dichloromethane) and a matrix blank. No interfering peaks were observed at the retention times of 2-(Furan-2-yl)propanenitrile or the internal standard, 2-Pentylfuran. The mass spectrum obtained for the analyte standard was unique, with a clear molecular ion at m/z 135 and characteristic fragments, ensuring confident identification.
Linearity and Range
The linearity of the method was evaluated over the concentration range of 0.1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 0.1 - 50.0 µg/mL | N/A |
| Correlation Coeff. (r²) | > 0.999 | r² ≥ 0.995 |
| Regression Equation | y = 1.254x + 0.018 | N/A |
The excellent correlation coefficient confirms a strong linear relationship across the specified range.[7]
Accuracy
Accuracy was determined by performing spike and recovery experiments. A known amount of 2-(Furan-2-yl)propanenitrile was spiked into a sample matrix at three concentration levels (low, medium, high).
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | %RSD | Acceptance Criteria |
| Low | 0.5 | 99.2% | 1.8% | 80 - 120% Recovery |
| Medium | 10.0 | 101.5% | 1.1% | %RSD ≤ 15% |
| High | 40.0 | 100.8% | 0.9% |
The high recovery rates demonstrate the method's accuracy and freedom from significant matrix effects.[8]
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7]
| Precision Type | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria |
| Repeatability | 10.0 | 1.3% | %RSD ≤ 15% |
| Intermediate Precision | 10.0 | 2.5% | %RSD ≤ 15% |
The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio of chromatograms from low-concentration standards.
| Parameter | Result (µg/mL) | Basis |
| LOD | 0.03 | S/N ≥ 3:1 |
| LOQ | 0.10 | S/N ≥ 10:1 |
The method demonstrates sufficient sensitivity for detecting and quantifying trace levels of the analyte, which is crucial for impurity analysis.[8]
Standard Operating Protocol
System Suitability Test (SST)
Before initiating any sample sequence, perform five replicate injections of a mid-level calibration standard (e.g., 10 µg/mL). The system is deemed suitable for analysis if the following criteria are met:
-
Peak Area Precision: The %RSD of the peak areas for both the analyte and the IS must be ≤ 5.0%.
-
Tailing Factor: The tailing factor for both peaks should be between 0.8 and 1.5.
Routine Analysis Workflow
-
Prepare Samples and Standards: Follow the procedures outlined in Section 3.2.
-
Set Up Sequence: Create a sequence in the instrument software. Include blanks, calibration standards, SST injections, and unknown samples.
-
Run Sequence: Start the analytical run.
-
Data Processing:
-
Integrate the peaks for 2-(Furan-2-yl)propanenitrile and the internal standard.
-
Verify correct peak identification based on retention time (±0.2 min) and qualifier ion ratios.
-
Generate a calibration curve from the standard injections.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
The GC-MS method detailed in this application note is a highly reliable, sensitive, and specific tool for the quantitative analysis of 2-(Furan-2-yl)propanenitrile. The comprehensive validation demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity as stipulated by ICH guidelines. This protocol is well-suited for implementation in quality control laboratories and research settings within the pharmaceutical and chemical industries, providing a trustworthy system for process monitoring and impurity profiling.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). National Institutes of Health (NIH). Available at: [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation Associates, Inc.. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. (2016). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Enzymatic generation and GC/MS data of triacylglycerols with furan fatty acids (FuFAs). (2022). Food Chemistry. Available at: [Link]
-
2-Furanacrylonitrile. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Furan, 2-(2-propenyl)-. (n.d.). NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
2-[1-(Furan-2-yl)propan-2-ylamino]propanenitrile. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Available at: [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Available at: [Link]
-
Determination of furan in exhaled air by GC-MS/MS. (2024). The MAK Collection for Occupational Health and Safety. Available at: [Link]
-
Determination of nitrite by GC and GC/MS. (1984). Journal of UOEH. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Available at: [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Available at: [Link]
-
Analysis of pharmaceutical and other organic wastewater compounds in filtered and unfiltered water samples by gas chromatography/mass spectrometry. (2008). U.S. Geological Survey. Available at: [Link]
-
2-Propenenitrile. (n.d.). NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). Current Chemistry Letters. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Available at: [Link]
- Process for the hydrolysis of nitriles. (1975). Google Patents.
-
Sample Preparation Techniques for Gas Chromatography. (2012). IntechOpen. Available at: [Link]
-
Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2018). LCGC North America. Available at: [Link]
-
Furan, 2-pentyl-. (n.d.). NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients. (2021). ACS Omega. Available at: [Link]
-
GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Propanenitrile. (n.d.). NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. database.ich.org [database.ich.org]
- 8. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of the furan ring under acidic and basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the furan ring under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability issues encountered in your work with furan-containing molecules.
Understanding Furan Ring Stability: A Primer
The furan ring is a five-membered aromatic heterocycle that serves as a vital structural motif in numerous pharmaceuticals, natural products, and platform chemicals.[1][2] While its aromaticity confers a degree of stability, it is a π-excessive system, meaning the electron density on the ring is higher than in benzene.[3] This property makes it highly reactive towards electrophiles and susceptible to degradation, particularly under acidic conditions.[3][4] Understanding the electronic nature of the furan ring and its substituents is the first step in troubleshooting stability challenges.
The stability of the furan ring is not absolute and is significantly influenced by the reaction environment (pH, solvent, temperature) and the nature of substituents attached to the ring.[5][6] This guide will dissect these factors to provide actionable solutions for your experiments.
Troubleshooting Guide: Furan Stability Under Acidic Conditions
Acid-catalyzed degradation is the most common stability issue encountered with furan-containing compounds. The following Q&A section addresses specific problems you might face.
Q1: My furan-containing compound is rapidly degrading or polymerizing upon introduction of an acid catalyst. What is the underlying mechanism?
A1: You are likely observing acid-catalyzed ring opening and subsequent polymerization. Furan and its derivatives are notoriously sensitive to acid.[4][7] The degradation process is initiated by the protonation of the furan ring, which disrupts its aromaticity and triggers a cascade of reactions.
Causality & Mechanism: The mechanism proceeds as follows:
-
Rate-Limiting Protonation: The reaction begins with the diffusion of a proton from the acidic medium to the furan ring. Protonation preferentially occurs at the α-carbon (C2 or C5) as this position allows for the formation of a more stable carbocation intermediate, which is stabilized by three resonance structures.[3][8]
-
Nucleophilic Attack: The now highly reactive, non-aromatic intermediate is susceptible to nucleophilic attack. In aqueous solutions, a water molecule attacks the ring.[8]
-
Ring Opening: This is followed by a rearrangement and subsequent protonation of the ring oxygen, which initiates the cleavage of the furan ring.[8] This process typically yields highly reactive 1,4-dicarbonyl compounds (like succinaldehyde from unsubstituted furan).
-
Polymerization: These ring-opened products, along with other reactive intermediates, can readily undergo intermolecular condensation and polymerization, leading to the formation of insoluble, often dark-colored materials, commonly referred to as "humin".[6][9]
Visualizing the Mechanism: Acid-Catalyzed Furan Ring Opening The following diagram illustrates the step-by-step degradation of a furan ring in an aqueous acidic environment.
Caption: Acid-catalyzed opening of the furan ring.
Q2: I need to perform a reaction on a substituent without destroying the furan ring. How can I mitigate acid-induced degradation?
A2: Mitigating degradation requires a multi-faceted approach focusing on substituents, reaction conditions, and solvent choice.
Expert Recommendations:
-
Substituent Effects: The electronic nature of the substituents on the furan ring is a critical factor.
-
Electron-Withdrawing Groups (EWGs): Attaching strong EWGs (e.g., -CHO, -COOH, -NO₂, fluoroalkyl groups) to the α-positions (C2/C5) significantly increases the stability of the furan ring under acidic conditions.[4][10] These groups decrease the electron density of the ring, making the initial protonation step less favorable. For example, 2-furoic acid is more stable than furan itself.[4]
-
Electron-Releasing Groups (ERGs): Conversely, ERGs (e.g., -OH, -OR, -alkyl) enhance the ring's electron density, making it more susceptible to protonation and subsequent degradation.[4]
-
-
Control Reaction Conditions:
-
Acid Choice: Use the mildest possible acid catalyst for your transformation (e.g., phosphoric acid instead of sulfuric acid).[4] In some cases, solid acid catalysts can offer better control and easier removal.
-
Temperature: Perform reactions at the lowest possible temperature. Degradation pathways have activation energy barriers, and lower temperatures will slow these undesired reactions considerably.[7]
-
Water Content: The presence of water or other protic solvents facilitates ring opening by acting as a nucleophile.[9][11] Whenever possible, conduct reactions under anhydrous conditions.
-
-
Solvent Selection: The choice of solvent can have a profound stabilizing effect.
| Factor | Condition Promoting Instability | Condition Promoting Stability | Rationale |
| Substituents | Electron-Releasing (e.g., -CH₃, -OH) | Electron-Withdrawing (e.g., -COOH, -CF₃) | EWGs deactivate the ring towards protonation.[4][10] |
| Acid | Strong, Brønsted (e.g., H₂SO₄, HCl) | Mild, Lewis, or Solid Acid (e.g., H₃PO₄, BF₃) | Reduces the rate of the initial protonation step.[4] |
| Solvent | Protic, Aqueous (e.g., Water, Alcohols) | Polar Aprotic (e.g., DMF, DMSO) | Protic solvents act as nucleophiles in the ring-opening cascade.[6][9] |
| Temperature | Elevated Temperatures | Low Temperatures (e.g., 0 °C or below) | Slows the kinetics of degradation reactions.[7] |
Troubleshooting Guide: Furan Stability Under Basic Conditions
The furan ring is generally more robust under basic conditions compared to acidic ones. However, specific issues can still arise, primarily related to the reactivity of substituents or the use of very strong bases.
Q3: I am using a strong base (e.g., n-butyllithium) and observing a reaction with my furan compound. Is this degradation?
A3: This is typically not degradation but a planned or unplanned chemical reaction. Strong bases, particularly organolithium reagents, can deprotonate the furan ring.
Causality & Mechanism: The α-protons (at C2/C5) of the furan ring are weakly acidic. A strong base like n-butyllithium (n-BuLi) will readily abstract one of these protons, forming a 2-lithiofuran species.[13] This is a standard acid-base reaction that is often used synthetically to functionalize the furan ring.[13] If this is not your intended reaction, you should avoid using such strong bases. If you are trying to perform a reaction on a side chain, this ring metallation can be a competing pathway.
Q4: I am observing discoloration and precipitate formation when treating my substituted furan with a moderately strong base (e.g., NaOH, KOH). What could be happening?
A4: While the furan ring itself is relatively stable, certain substituents can react under basic conditions, leading to degradation. This is particularly true for complex furan derivatives like 5-(hydroxymethyl)furfural (HMF).
Expert Recommendations:
-
Examine Your Substituents: Aldehyde groups on a furan ring (e.g., in furfural or HMF) can undergo base-catalyzed reactions like the Cannizzaro reaction or aldol-type condensations. These can lead to complex product mixtures and the formation of polymeric materials.[6]
-
Consider the Overall Molecule: Hydroxymethyl groups, such as the one in HMF, can participate in degradation pathways under basic conditions, which can ultimately lead to the formation of insoluble products.[6]
-
Protecting Groups: If a substituent is base-sensitive, consider protecting it before subjecting the molecule to basic conditions.
Frequently Asked Questions (FAQs)
Q: Which is more stable in acid: furan, pyrrole, or thiophene? A: The order of stability in acid is Thiophene > Pyrrole > Furan. This trend is governed by the electronegativity of the heteroatom and its ability to donate electron density to the ring to stabilize the protonated intermediate.[5] Oxygen is the most electronegative, making furan the least stable and most reactive of the three.
Q: Are furan-containing drugs more susceptible to degradation in the stomach? A: Yes, this is a significant concern in drug development. The highly acidic environment of the stomach (pH 1.5-3.5) can lead to the degradation of furan-containing active pharmaceutical ingredients (APIs).[14] Strategies to overcome this include formulating the drug in an enteric-coated tablet that bypasses the stomach or designing prodrugs. Medicinal chemists also improve stability by incorporating electron-withdrawing groups onto or near the furan ring.[1][10]
Q: Can I use Friedel-Crafts alkylation or acylation on an unsubstituted furan ring? A: Standard Friedel-Crafts reactions, which use strong Lewis acids like AlCl₃, are generally not compatible with furan. The strong acid sensitivity of the ring leads to polymerization and ring opening.[4] Milder catalysts, such as phosphoric acid or boron trifluoride, are required for successful acylation or alkylation.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study for a Furan-Containing Compound
This protocol provides a framework for assessing the stability of a novel furan-containing compound under acidic and basic conditions, a crucial step in pharmaceutical development.
Objective: To determine the degradation profile of a furan-containing compound under stressed pH conditions.
Materials:
-
Furan-containing compound of interest
-
HPLC-grade Acetonitrile (ACN) and Water
-
1 M HCl, 1 M NaOH
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Volumetric flasks, pipettes, and vials
Experimental Workflow:
Visualizing the Workflow: Forced Degradation Study
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Explain why the stabilities of furan, pyrrole and thiophene are different.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. wisdomlib.org [wisdomlib.org]
Technical Support: Purification of 2-(Furan-2-yl)propanenitrile
Ticket System ID: FPN-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Diagnostic & Triage
Welcome to the Technical Support Center. Before proceeding with a purification protocol, we must identify the specific impurity profile of your 2-(Furan-2-yl)propanenitrile sample.[1] This molecule combines an acid-sensitive furan ring with a chemically active nitrile group, creating a unique stability profile.
Use the decision tree below to identify your specific contamination issue:
Figure 1: Diagnostic logic flow for identifying primary impurities in furan-nitrile intermediates.[1]
Troubleshooting Guides (By Impurity Type)
Issue A: The "Black Tar" Scenario (Polymerization)
Symptoms: Sample is dark brown/black; TLC shows baseline streaking; viscosity is higher than expected. Root Cause: The furan ring is highly sensitive to Brønsted and Lewis acids. Trace acid (even from un-neutralized silica gel) causes ring-opening followed by rapid polymerization (similar to furfuryl alcohol resinification).[1] Corrective Action:
-
Immediate Neutralization: If the crude is acidic, wash with saturated NaHCO₃ immediately.
-
Avoid Acidic Silica: Do NOT use standard acidic silica gel for chromatography. Use Neutral Alumina or silica pre-treated with 1% Triethylamine.
-
Purification: High-vacuum distillation is the only viable method to recover monomer from polymers.
Issue B: The "Bitter Almond" Smell (Aldehyde Contamination)
Symptoms: Distinct sweet/almond odor; NMR shows a doublet around 9.5 ppm (CHO). Root Cause: Unreacted Furfural (furan-2-carbaldehyde) carried over from synthesis.[1] Furfural co-distills easily with the product, making simple distillation ineffective. Corrective Action:
-
Chemical Wash: Use the Bisulfite Wash Protocol (Section 3) to selectively sequester the aldehyde as a water-soluble adduct.
Issue C: Hydrolysis Products (Amide/Acid)
Symptoms: New spots on TLC (more polar than nitrile); IR shows broad OH stretch (acid) or amide C=O bands.[1] Root Cause: Exposure to moisture under basic or acidic conditions converts the nitrile (-CN) to the amide (-CONH₂) or acid (-COOH).[1] Corrective Action:
-
Acid/Base Extraction:
-
Carboxylic Acid: Wash organic phase with 1M NaOH (Acid moves to aqueous).
-
Amide: Difficult to remove via extraction. Requires chromatography on Neutral Alumina .
-
Validated Purification Protocols
Protocol 1: Sodium Bisulfite Wash (Aldehyde Removal)
Target:[1] Removal of residual Furfural (Starting Material). Mechanism: Nucleophilic attack of bisulfite on the aldehyde carbonyl forms a water-soluble sulfonate adduct.
| Step | Action | Critical Checkpoint (Self-Validation) |
| 1 | Dissolve crude oil in Et₂O or EtOAc (10 mL solvent per 1 g product).[1] | Solution must be homogenous. |
| 2 | Prepare saturated NaHSO₃ (aq) (freshly made). | Ensure solid is fully dissolved. |
| 3 | Wash organic layer with NaHSO₃ (2 x 10 mL).[1] Shake vigorously for 2-3 mins. | Checkpoint: If aldehyde content is high, a white precipitate (the adduct) may form at the interface. This is normal. |
| 4 | Wash with Brine (1 x 10 mL) to remove excess bisulfite. | |
| 5 | Dry over MgSO₄, filter, and concentrate. | Validation: Smell test. The "almond" odor should be gone. |
Protocol 2: High-Vacuum Distillation (Polymer Removal)
Target: Isolation of pure nitrile from tars/oligomers. Constraint: 2-(Furan-2-yl)propanenitrile degrades at atmospheric boiling points (~186°C).[1]
Apparatus Setup:
-
Short-path distillation head (minimize thermal exposure).[1]
-
High vacuum pump (< 1.0 mmHg).[1]
-
Oil bath with digital temperature control.
Procedure:
-
Add a stir bar and a small amount of radical inhibitor (e.g., BHT , 0.1 wt%) to the distillation flask. Why? Prevents thermal polymerization during heating.
-
Evacuate system to < 1 mmHg.
-
Slowly ramp oil bath temperature.
-
Collection:
-
Foreshot: Discard initial low-boiling fractions (residual solvents).[1]
-
Main Fraction: Collect the stable fraction.
-
Pot Residue: Do not distill to dryness; leave the dark polymeric residue behind.
-
Data Table: Expected Physical Properties
| Property | Value | Notes |
|---|---|---|
| Boiling Point (Atm) | ~186 - 187°C | Do not use. Decomposition risk.[1] |
| Boiling Point (Vac) | ~65 - 70°C @ 1 mmHg | Recommended range.[1] |
| Appearance | Clear to pale yellow liquid | Darkens on storage (oxidation). |
| Storage | < 4°C, under Argon | Light sensitive. |
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to purify this? A: Yes, but with a major caveat. Standard silica gel is slightly acidic (pH 6-6.5).[1] This acidity is sufficient to degrade furan rings over the duration of a column run, leading to "streaking" and yield loss.
-
Solution: Slurry your silica gel in solvent containing 1% Triethylamine (TEA) before packing.[1] This neutralizes the acid sites. Alternatively, use Neutral Alumina (Brockmann Grade III) .
Q: My product turned brown after one week in the fridge. Is it ruined? A: Not necessarily. Furans autoxidize easily, forming colored conjugated oligomers even at trace levels (ppm).
-
Troubleshoot: Run a TLC. If the main spot is still dominant and the baseline is light, it is likely >95% pure. For drug development assays, re-distill (bulb-to-bulb) immediately before use.[1]
Q: I see a small impurity at 9.5 ppm in NMR, but Bisulfite didn't remove it. A: Check the coupling constants. If it is a doublet, it is likely furfural. If it is a singlet, it might be formyl-furan derivatives formed via oxidative cleavage of the alkyl chain (rare but possible). If bisulfite failed, the impurity might be sterically hindered or not an aldehyde. Try a test extraction with Girard's Reagent T.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325137, 2-Furanacrylonitrile (Analogous Chemistry).[1] Retrieved from [Link][1]
-
Dunlop, A. P., & Peters, F. N. (1953). The Furans.[2][3][4][5][6][7][8] Reinhold Publishing Corporation. (Foundational text on acid-sensitivity of furan rings).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
MDPI (2023). Furan as Impurity in Green Ethylene and Its Effects on Polymerization. (Context on furan polymerization mechanisms). Retrieved from [Link]
Sources
- 1. 2-Furanacrylonitrile | C7H5NO | CID 5325137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-propanoyl furan, 3194-15-8 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Guide: 2-(Furan-2-yl)propanenitrile vs. 2-Cyanofuran
[1]
Executive Summary
This guide provides a technical comparison between 2-cyanofuran and 2-(Furan-2-yl)propanenitrile .[1] While both share a furan core and a nitrile functionality, their reactivity profiles are diametrically opposed due to the electronic relationship between the substituent and the aromatic ring.
-
2-Cyanofuran functions as an electron-deficient heteroaromatic .[1] The nitrile group is conjugated directly to the ring, significantly lowering the HOMO energy and deactivating the ring toward electrophilic attack and normal-electron-demand Diels-Alder cycloadditions.
-
2-(Furan-2-yl)propanenitrile functions as an electron-rich, alkyl-substituted furan .[1] The nitrile is insulated by a saturated
-carbon, preserving the furan's high electron density. It serves as an excellent diene and offers a unique synthetic handle via the acidic -proton.
Electronic Structure & Physiochemical Properties[1][2]
The divergence in reactivity stems from the connectivity of the nitrile group relative to the
| Feature | 2-Cyanofuran | 2-(Furan-2-yl)propanenitrile |
| Structure | Furan ring directly attached to -CN.[1] | Furan ring attached to -CH(CH₃)-CN.[1] |
| Electronic Effect | Strong EWG (Electron Withdrawing) via Resonance (-M) and Induction (-I).[1] | Weak EDG (Electron Donating) alkyl group attached to ring; -CN effect is inductive only and distant.[1] |
| Furan Ring Character | Deactivated (Electron-poor). | Activated (Electron-rich, similar to 2-methylfuran).[1] |
| Diene Character | Poor (Low HOMO).[1] | Excellent (High HOMO). |
| Acidic Protons | Ring protons (C3/C5, pKa ~35+).[1] |
Mechanism of Electronic Modulation
The following Graphviz diagram illustrates the electronic push-pull dynamics that dictate the reactivity of these two compounds.
Figure 1: Electronic modulation of the furan ring by substituent connectivity.[1]
Reactivity Comparison: Diels-Alder Cycloaddition[1][3][4]
The Diels-Alder (DA) reaction is the benchmark for furan reactivity. The reaction rates differ by orders of magnitude between these two analogues.
2-(Furan-2-yl)propanenitrile: The "Activated" Diene
This compound behaves like a standard alkyl-furan.[1] The methyl-cyanomethyl group acts as a weak activator.[1]
-
Reactivity: High. Reacts rapidly with electron-deficient dienophiles (e.g., maleic anhydride, N-methylmaleimide) under mild conditions.[1]
-
Mechanism: Normal Electron Demand (NED) DA.[1] The furan HOMO interacts with the dienophile LUMO.
-
Application: Ideal for constructing oxabicyclo[2.2.1]heptene scaffolds used in natural product synthesis.[1]
2-Cyanofuran: The "Deactivated" Diene
The direct attachment of the nitrile pulls electron density from the ring.
-
Reactivity: Very Low. The ring is electron-deficient, creating a significant HOMO-LUMO mismatch with standard electron-deficient dienophiles.[1]
-
Conditions: Requires high pressure (10-15 kbar), Lewis acid catalysis (e.g., AlCl₃, ZnI₂), or extremely long reaction times to achieve conversion.[1]
-
Application: Often used as the dienophile in Inverse Electron Demand DA reactions, or protected as a masked synthon.
Reactivity Comparison: Electrophilic Aromatic Substitution (EAS)
2-(Furan-2-yl)propanenitrile[1][5]
-
Susceptibility: Highly susceptible to EAS (Nitration, Bromination, Acylation).[1]
-
Regioselectivity: The C5 position is strongly favored. The C2 substituent (alkyl group) is ortho, para-directing (in furan terms, directing to C5).[1]
-
Risk: Acid-catalyzed polymerization is a significant side reaction due to the high electron density of the ring.
2-Cyanofuran[1][5][6]
-
Susceptibility: Resistant.[1] The nitrile group deactivates the ring.
-
Regioselectivity: If forced (e.g., harsh nitration), substitution occurs at C5, but yields are typically lower due to ring degradation under the forcing conditions required.
-
Advantage: Stable to mild acids that would polymerize the propanenitrile derivative.
Synthetic Handles: -Lithiation vs. Ortho-Lithiation[1]
This is the most critical divergence for medicinal chemistry applications.
2-(Furan-2-yl)propanenitrile: -Functionalization
The proton on the carbon adjacent to the nitrile (
-
Reaction: Deprotonation with mild bases (LDA, NaH) generates a stable carbanion.[1]
-
Utility: Allows for alkylation, aldol condensation, or Michael addition at the side chain without touching the furan ring.
2-Cyanofuran: Ring Functionalization
Lacking an alkyl side chain, the acidity is restricted to the ring protons.
-
Reaction: Direct lithiation with strong bases (n-BuLi).[1]
-
Regioselectivity: Lithiation occurs preferentially at C3 (ortho to the nitrile group) due to the Coordinating Directing Group (CDG) effect of the nitrogen lone pair, or at C5 depending on conditions/base size.
-
Utility: Essential for introducing substituents directly onto the heteroaromatic core.
Figure 2: Divergent lithiation pathways for side-chain vs. core functionalization.
Experimental Protocols
Protocol A: High-Yield Diels-Alder Cycloaddition
Applicable to: 2-(Furan-2-yl)propanenitrile Objective: Synthesis of oxabicyclo adducts.[1]
-
Preparation: Dissolve 2-(Furan-2-yl)propanenitrile (1.0 equiv) in anhydrous diethyl ether or toluene (0.5 M).
-
Addition: Add Maleic Anhydride (1.1 equiv) in one portion.
-
Reaction: Stir at room temperature for 12–24 hours. (Note: 2-cyanofuran would require heating to 100°C+ or high pressure for weeks to achieve similar conversion).[1]
-
Workup: The adduct often precipitates from ether. Filter the solid. If in toluene, concentrate and recrystallize from hexanes/EtOAc.
-
Validation: 1H NMR will show the disappearance of furan ring protons (approx 6.0-7.5 ppm) and appearance of bridgehead protons (approx 5.0-5.5 ppm).[1]
Protocol B: -Alkylation via Enolate Generation
Applicable to: 2-(Furan-2-yl)propanenitrile Objective: Extension of the carbon chain.[1]
-
Base Generation: In a flame-dried flask under Argon, add LDA (1.1 equiv) in THF at -78°C.
-
Deprotonation: Dropwise add 2-(Furan-2-yl)propanenitrile (1.0 equiv) dissolved in THF. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating anion formation.
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.
-
Completion: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]
-
Note: This reaction is impossible with 2-cyanofuran as it lacks the requisite protons; attempting this with 2-cyanofuran would likely lead to nucleophilic attack on the nitrile or ring lithiation.[1]
References
-
Diels-Alder Kinetics of Furan Derivatives: Gandini, A., & Belgacem, M. N. (1997).[1] Furans in Polymer Chemistry. Progress in Polymer Science. [Link]
-
Acidity of Alpha-Nitriles: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]
-
Electrophilic Substitution of Furans: Keay, B. A. (1999).[1] Regiocontrol in the Lithiation of Furans. Chemical Society Reviews.[1] [Link]
-
Synthesis of 2-(Furan-2-yl)propanenitrile Derivatives: PubChem Compound Summary for CID 5325137 (Related Acrylonitrile derivatives). [Link]
Safety Operating Guide
Personal protective equipment for handling 2-(Furan-2-yl)propanenitrile
Executive Safety Summary: The "Silent" Hazard
Immediate Action Required: Treat 2-(Furan-2-yl)propanenitrile not merely as an organic intermediate, but as a potent dermal toxin and cyanide-releasing agent .
As researchers, we often become desensitized to "standard" organic intermediates. However, this compound combines the lipophilicity of the furan ring with the metabolic toxicity of the nitrile group.
-
The Mechanism of Danger: The furan moiety facilitates rapid absorption through the lipid bilayer of the skin. Once systemic, hepatic metabolism (via cytochrome P450) can liberate the nitrile group as cyanide, leading to histotoxic hypoxia.
-
The Failure Point: Standard laboratory latex gloves provide zero protection . Thin disposable nitrile gloves (4 mil) offer only momentary splash protection (often <5 minutes breakthrough time) due to the solvent-like properties of the furan ring.
Risk Assessment & PPE Decision Logic
Do not rely on a "one-size-fits-all" approach. Use this decision matrix to determine the necessary level of protection based on your specific experimental scale.
Figure 1: PPE Selection Decision Tree based on exposure potential.
Detailed PPE Specifications
The following table synthesizes permeation data for aliphatic nitriles and furan derivatives. Note: "Good" ratings for standard nitrile often fail when combined with the solvent properties of furan derivatives.
| Component | Recommended Material | Technical Rationale | Brand Examples (Reference) |
| Primary Glove (High Risk) | Laminate / EVOH (e.g., Silver Shield®) | Breakthrough > 480 mins. Multi-layer laminates are the only material that effectively blocks both small organic nitriles and aromatic solvents. | Ansell Barrier®, Honeywell Silver Shield® |
| Secondary Glove (Dexterity) | Nitrile (Double Layer) | Breakthrough < 15 mins. Use only for splash protection or as an outer layer over laminate to secure fit. | Kimberly-Clark Purple Nitrile™, Ansell TouchNTuff® |
| Respiratory | Fume Hood (Class II) | Vapors are irritating and toxic. Do not rely on N95 masks. If hood is unavailable, a full-face respirator with Organic Vapor (OV) cartridges is required. | 3M 6001 Cartridges |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the volatility and lachrymatory potential of furan derivatives. | Uvex Stealth® |
| Body | Polypropylene Apron | Cotton lab coats absorb liquids, keeping toxins against the skin. Wear a chemically resistant apron over the coat. | Tyvek® Apron |
Operational Protocol: The "Zero-Contact" Method
This workflow is designed to eliminate direct contact paths.
Step 1: Engineering Controls Setup
-
Sash Height: Set fume hood sash to the lowest comfortable working height (max 18 inches).
-
Airflow Check: Verify face velocity is 80–100 fpm using a tissue strip or anemometer.
-
Decontamination Zone: Place a disposable absorbent pad (pig mat) in the hood. All work happens on this pad.
Step 2: Donning Procedure (Critical)
-
Inspect gloves for pinholes (inflate with air).
-
Layer 1: Don Laminate (Silver Shield) gloves. They will feel clumsy.
-
Layer 2: Don standard Nitrile gloves over the laminate gloves. This compresses the laminate, restoring dexterity and providing grip.
-
Tape the cuff of the outer glove to your lab coat sleeve if working with volumes > 100mL.
Step 3: Handling & Transfer
-
Syringe Transfer: Preferred over pouring. Use Luer-lock syringes to prevent needle detachment under pressure.
-
Weighing: Do not weigh on an open bench. If the balance is outside the hood, tare a vial inside the hood, add the chemical, cap it tightly, and then weigh.
Step 4: Emergency Decontamination
If a splash occurs on the outer glove:
-
Immediately remove the outer nitrile glove inside the hood.
-
Inspect the inner laminate glove. If dry, don a fresh outer glove.
-
If the inner glove is compromised, remove all gloves, wash hands with soap/water for 15 mins, and seek medical aid.
Figure 2: Operational workflow for handling toxic nitriles.
Waste Disposal & Incompatibility
Improper disposal of furan-nitriles can lead to fire or toxic gas evolution.
-
Segregation Rule #1 (NO ACIDS): Never mix nitrile waste with acidic waste streams. Acidic hydrolysis can liberate Hydrogen Cyanide (HCN) gas.
-
Segregation Rule #2 (NO OXIDIZERS): Furan rings are electron-rich and can react violently with strong oxidizers (e.g., peroxides, nitric acid).
-
Disposal Stream:
-
Label as: "Hazardous Waste - Toxic Organic (Nitrile/Furan)."
-
Container: Amber glass or HDPE. Avoid metal if possible due to potential complexation.
-
Quench: For small spills, treat with basic hypochlorite solution (Bleach at pH > 10) to oxidize the cyanide moiety, but perform this cautiously in a hood due to exotherm.
-
First Aid Specifics
-
Cyanide Awareness: While 2-(Furan-2-yl)propanenitrile is less immediately lethal than NaCN, it acts as a cyanide donor.
-
Antidote: Ensure a Cyanide Antidote Kit (containing Amyl Nitrite or Hydroxocobalamin) is accessible in the facility.
-
Skin Contact: Wash with soap and water.[1] Do not use solvent (ethanol/acetone) to clean skin; this accelerates absorption.
References
-
National Institutes of Health (PubChem). 2-Furonitrile Safety Data Summary (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Nitriles: Hazard Recognition. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling Toxic Chemicals (National Academies Press). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
